2-Chloro-4,6-dimethylpyrimidine
Overview
Description
2-Chloro-4,6-dimethylpyrimidine is a chemical compound that serves as a key intermediate in the synthesis of various pyrimidine derivatives. These derivatives have applications in the pharmaceutical and agricultural industries, particularly in the development of drugs and agrochemicals. The compound is characterized by the presence of chlorine and methyl groups on the pyrimidine ring, which influence its reactivity and interaction with other chemical entities.
Synthesis Analysis
The synthesis of 2-Chloro-4,6-dimethylpyrimidine derivatives has been explored through various methods. For instance, the reaction of 4,6-dimethylpyrimidine-2(1H)-thione with a rhenium(V) complex resulted in the formation of a new compound with a distorted octahedral coordination around the rhenium center . Additionally, the synthesis of symmetrical bis(4,6-dimethyl-2-pyrimidyl)dichalcogenides was achieved by reacting 4,6-dimethyl-2-chloropyrimidine with dichalcogenide ions . A green synthesis approach was also reported, where chloromethane was used as a methylating agent to produce 4,6-dimethoxy-2-methylsulfonylpyrimidine, showcasing an environmentally friendly alternative to traditional methods .
Molecular Structure Analysis
X-ray crystallography has been extensively used to determine the molecular structure of various 2-Chloro-4,6-dimethylpyrimidine derivatives. The crystal structures of 4-chloro-2-(phenylselanyl) pyrimidine and 2-(p-tolylselanyl)-4-chloropyrimidine were elucidated, providing insight into the arrangement of atoms and the geometry of the molecules . Similarly, the structure of bis(4,6-dimethyl-2-pyrimidyl)diselenide was determined, revealing the molecular conformation and intermolecular interactions .
Chemical Reactions Analysis
2-Chloro-4,6-dimethylpyrimidine exhibits a range of chemical behaviors due to its functional groups. It can act as an ambidentate ligand, forming complexes with metal ions through nitrogen or oxygen bonding, as demonstrated in the preparation of complexes with divalent metal ions . The compound's reactivity was further explored in the synthesis of new 2-pyrimidyl chalcogen compounds, where selective substitution reactions were performed .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-4,6-dimethylpyrimidine derivatives are influenced by their molecular structure. Spectroscopic techniques such as NMR, FT-IR, and mass spectrometry have been employed to characterize these compounds . Electrochemical measurements and UV-Vis-NIR spectroscopy were also used to study the properties of a rhenium(V) complex involving 4,6-dimethylpyrimidine-2(1H)-thione . The crystal structure analysis provided additional information on the stability and intermolecular forces present in these compounds .
Scientific Research Applications
Molecular Structure and Hydrogen Bonding
2-Chloro-4,6-dimethylpyrimidine has been a subject of interest in studies exploring the molecular structure and hydrogen bonding capabilities of pyrimidines. One study highlighted the synthesis of different tautomeric forms of a salt involving 4-amino-5-chloro-2,6-dimethylpyrimidine. The research emphasized the significance of molecular recognition processes, especially hydrogen bonding, in the pharmaceutical functionality of such compounds (Rajam et al., 2017). Another study focused on the synthesis and characterization of N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide, revealing the importance of intramolecular N-H⋯O, C-H⋯O, and C-H⋯N hydrogen bonding in stabilizing the crystal structure (Qiang Li et al., 2009).
Crystal Engineering and Supramolecular Chemistry
Crystal engineering and supramolecular chemistry are other domains where 2-Chloro-4,6-dimethylpyrimidine finds its application. It has been used to design cocrystals involving carboxylic acids, demonstrating different types of cationic forms and hydrogen-bonded frameworks, which are crucial in the development of pharmaceuticals and materials with specific properties (Rajam et al., 2018).
Synthesis of Heterocyclic Compounds and Bioactive Molecules
In the field of organic synthesis, 2-Chloro-4,6-dimethylpyrimidine has been utilized for the preparation of heterocyclic compounds. For instance, it was involved in the microwave-assisted synthesis of 2-anilinopyrimidines, showcasing its role in facilitating the efficient synthesis of potential bioactive molecules (Campestre et al., 2020). Moreover, it has been used in the synthesis of compounds like diorganyl ditellurides, which are significant due to their unusual molecular structures and potential applications in materials science (Borisov et al., 2013).
In Vitro Pharmacological Screening
2-Chloro-4,6-dimethylpyrimidine derivatives have been screened for their antibacterial and antifungal activities, highlighting their potential as a scaffold for developing new pharmaceutical agents (Z. Khan et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2-chloro-4,6-dimethylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-3-5(2)9-6(7)8-4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVPFDOTMFYQHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196284 | |
Record name | Pyrimidine, 2-chloro-4,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,6-dimethylpyrimidine | |
CAS RN |
4472-44-0 | |
Record name | 2-Chloro-4,6-dimethylpyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4472-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrimidine, 2-chloro-4,6-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004472440 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4472-44-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49016 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrimidine, 2-chloro-4,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4,6-dimethylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CHLORO-4,6-DIMETHYLPYRIMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XWF9HK9FMS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.